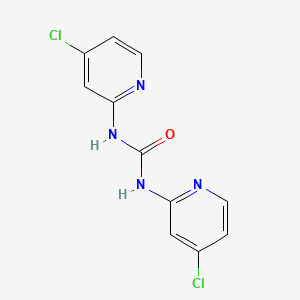

1,3-Bis(4-chloropyridin-2-yl)urea

Description

Properties

Molecular Formula |

C11H8Cl2N4O |

|---|---|

Molecular Weight |

283.11 g/mol |

IUPAC Name |

1,3-bis(4-chloropyridin-2-yl)urea |

InChI |

InChI=1S/C11H8Cl2N4O/c12-7-1-3-14-9(5-7)16-11(18)17-10-6-8(13)2-4-15-10/h1-6H,(H2,14,15,16,17,18) |

InChI Key |

RSWOLTODFOYQHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1Cl)NC(=O)NC2=NC=CC(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Urea Formation from 4-Chloropyridin-2-amine and Phosgene or Phosgene Equivalents

One classical approach to synthesize 1,3-bis(4-chloropyridin-2-yl)urea involves the reaction of 4-chloropyridin-2-amine with phosgene or phosgene substitutes (e.g., triphosgene or carbonyldiimidazole). The amine groups react with the carbonyl source to form the urea linkage.

- Reaction conditions: Typically carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low to moderate temperatures (0–25 °C) to control reactivity and avoid side reactions.

- Mechanism: The amine nucleophilically attacks the carbonyl carbon of phosgene, forming an intermediate isocyanate, which then reacts with a second equivalent of amine to yield the symmetrical bis-urea.

- Advantages: High selectivity and yields; well-established method for symmetrical ureas.

- Limitations: Use of toxic phosgene requires careful handling and safety measures.

Coupling via Carbamate Intermediates Using tert-Butyl Carbamates and Catalysts

A greener and safer alternative involves the use of tert-butyl substituted carbamates as urea precursors, catalyzed by bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane (DABAL-Me3). This method has been demonstrated for 2-chloropyridin-3-amine derivatives and can be adapted for 4-chloropyridin-2-amine.

- Procedure: 4-chloropyridin-2-amine is reacted with tert-butyl carbamates in THF with catalytic DABAL-Me3 under heating or microwave irradiation.

- Reaction time: Conventional heating requires about 2 hours at 80 °C; microwave irradiation reduces reaction time significantly.

- Workup: After reaction completion, quenching with acid, neutralization, extraction, and purification by column chromatography.

- Yields: Generally high, with microwave-assisted synthesis providing better yields and shorter reaction times.

- Benefits: Avoids toxic phosgene, environmentally friendlier, and scalable.

One-Pot Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of chloropyridinyl urea derivatives, including this compound analogs.

- Method: Reactants are combined in a solvent such as THF with a catalyst (e.g., DABAL-Me3) and subjected to microwave irradiation.

- Advantages: Rapid reaction rates, improved yields, and energy efficiency.

- Characterization: Products confirmed by IR, ^1H NMR, and mass spectrometry.

Detailed Reaction Conditions and Data

| Method | Reactants | Catalyst/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Phosgene-mediated urea formation | 4-chloropyridin-2-amine + phosgene | None (phosgene reactive) | THF/DCM | 0–25 °C | 1–3 hours | 70–85 | Requires careful handling of phosgene |

| Carbamate coupling with DABAL-Me3 | 4-chloropyridin-2-amine + tert-butyl carbamate | DABAL-Me3 catalyst | THF | 80 °C (heating) | 2 hours | 75–90 | Microwave reduces time to minutes |

| Microwave-assisted synthesis | Same as above | DABAL-Me3 catalyst | THF | Microwave (80–100 °C) | 10–30 min | 85–95 | Faster, higher yields, greener method |

Research Findings and Optimization

- Effect of Catalyst: DABAL-Me3 has been shown to effectively catalyze the formation of urea bonds from amines and carbamates, improving yields and reducing reaction times compared to conventional heating.

- Microwave Irradiation: Microwave-assisted synthesis significantly accelerates the reaction, providing higher yields and cleaner products due to uniform heating and reduced side reactions.

- Solvent Choice: THF is preferred for its ability to dissolve both reactants and catalyst, facilitating efficient reaction kinetics.

- Purification: Column chromatography is typically employed to isolate pure this compound, with purity confirmed by spectroscopic methods (IR, NMR, MS).

Characterization Techniques

- Infrared Spectroscopy (IR): Confirms urea carbonyl stretch (~1650 cm^-1) and N-H stretches.

- Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic signals for pyridine protons and urea NH protons; ^13C NMR confirms carbonyl carbon.

- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of this compound.

- X-ray Crystallography: Used in some studies to confirm molecular geometry and hydrogen bonding patterns in the solid state.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-chloropyridin-2-yl)urea can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various urea derivatives, while oxidation or reduction can lead to different pyridine-based compounds .

Scientific Research Applications

Medicinal Chemistry

1,3-Bis(4-chloropyridin-2-yl)urea is studied for its potential as an enzyme inhibitor, particularly against soluble epoxide hydrolase (sEH). This enzyme plays a critical role in fatty acid metabolism and has implications in treating conditions like inflammation and hypertension. The compound's mechanism involves binding to the active site of sEH, preventing the hydrolysis of epoxides to diols. This inhibition can lead to increased levels of epoxyeicosatrienoic acids (EETs), which exhibit anti-inflammatory and vasodilatory effects.

Case Study: Inhibition Studies

Research indicates that this compound demonstrates significant inhibitory activity against sEH, with studies showing effective binding affinities. Such interactions highlight its potential as a therapeutic agent in managing cardiovascular diseases.

Anticancer Research

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines by modulating enzyme activities involved in cell proliferation and apoptosis. Its ability to interact with specific molecular targets makes it a candidate for further investigation in cancer therapeutics.

Case Study: Cytotoxicity Assays

In vitro assays have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. These findings support its potential as a scaffold for developing new anticancer drugs .

Materials Science

Beyond medicinal applications, this compound is being explored for its properties in materials science. Its unique structural characteristics enable it to be used in developing advanced materials with specific electronic and optical properties. Researchers are investigating its use in organic electronics and photonic devices due to its ability to form stable thin films .

Mechanism of Action

The mechanism of action of 1,3-Bis(4-chloropyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation . The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The 4-chloropyridin-2-yl groups in 1,3-Bis(4-chloropyridin-2-yl)urea contrast with substituents in related diaryl ureas:

- 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea (BPU) : The trifluoromethyl groups in BPU are strongly electron-withdrawing and bulky, enhancing hydrophobicity and steric hindrance. This likely improves binding to hydrophobic protein pockets compared to the smaller, moderately electron-withdrawing chloro groups in the target compound .

- 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea: Bromine’s larger atomic radius and lower electronegativity than chlorine may reduce solubility but increase van der Waals interactions.

Hydrogen-Bonding and Hydrophobic Interactions

- BPU : Molecular docking studies show BPU forms hydrogen bonds (green dashed lines) and hydrophobic interactions (red “eyelashes”) with residues in proteins (PDB: 2ZID, 3AIC). The trifluoromethyl groups enhance hydrophobic contacts, while the urea backbone mediates hydrogen bonding .

- The urea core retains hydrogen-bonding capacity, which may be critical for target engagement.

Data Table: Key Properties of Selected Diaryl Ureas

*Calculated using average atomic masses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.